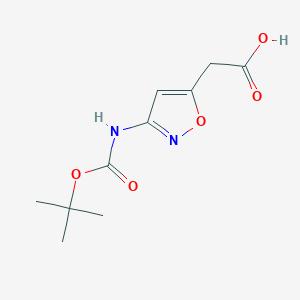
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetic Acid Functionalization: The acetic acid moiety can be introduced through various methods, including the use of acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its isoxazole ring is a common motif in many pharmaceuticals, and modifications to its structure can lead to compounds with improved therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
Isoxazole-4-carboxylic acid: Another isoxazole derivative with a carboxylic acid functional group.
5-Amino-3-isoxazolecarboxylic acid: An isoxazole compound with an amino group.
3,5-Dimethylisoxazole: A simple isoxazole derivative with methyl groups.
Uniqueness
(3-Tert-butoxycarbonylamino-isoxazol-5-yl)-acetic acid is unique due to the presence of the tert-butoxycarbonylamino group, which can provide steric protection and influence the compound’s reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules.
特性
CAS番号 |
97517-67-4 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-7-4-6(17-12-7)5-8(13)14/h4H,5H2,1-3H3,(H,13,14)(H,11,12,15) |
InChIキー |
SJEZXQZPIPTNIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
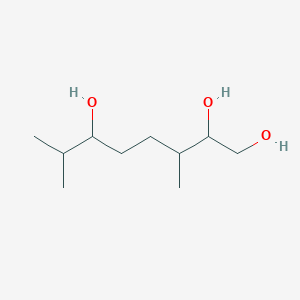
![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

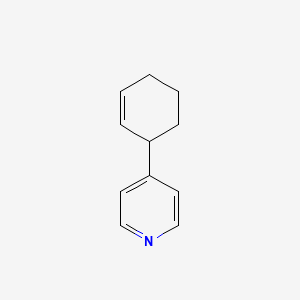
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
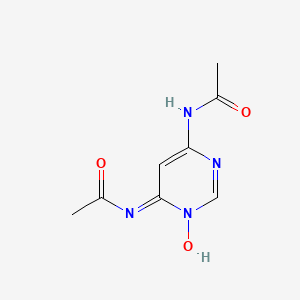
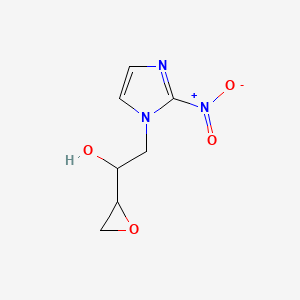
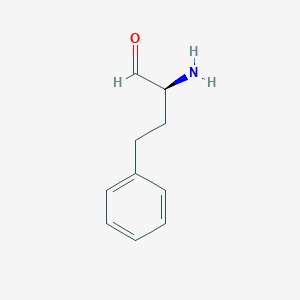
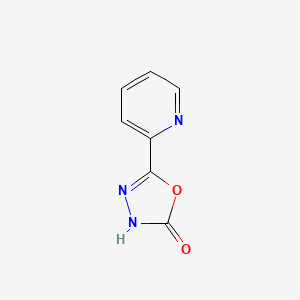
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
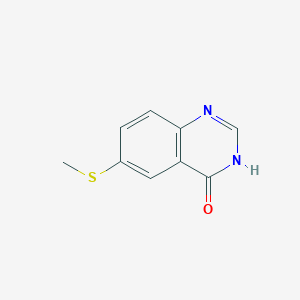
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
